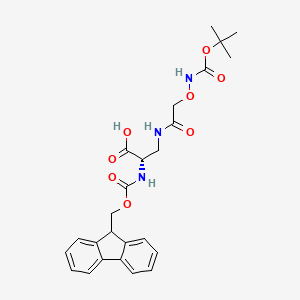

Fmoc-L-Dap(Boc-Aoa)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O8/c1-25(2,3)36-24(33)28-35-14-21(29)26-12-20(22(30)31)27-23(32)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRQNEDYPNTPKW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NOCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373240 | |

| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600153-12-6 | |

| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Fmoc-L-Dap(Boc-Aoa)-OH

Advanced Building Block for Site-Specific Oxime Ligation in Peptide Therapeutics

Executive Summary

Fmoc-L-Dap(Boc-Aoa)-OH (CAS: 600153-12-6) is a specialized, orthogonally protected amino acid derivative designed for the synthesis of aminooxy-functionalized peptides . It serves as a critical tool in chemical biology and drug development, specifically for generating stable oxime linkages with aldehyde- or ketone-bearing payloads (e.g., fluorophores, PEG chains, lipids, or other proteins).

Unlike traditional methods that require post-synthetic modification to introduce an aminooxy group, this building block allows for the direct, site-specific incorporation of a "masked" aminooxy moiety during standard Fmoc Solid-Phase Peptide Synthesis (SPPS). The side-chain protecting group (Boc) is removed concomitantly with resin cleavage, yielding a peptide ready for immediate bioconjugation.

Chemical Specifications & Properties[1][2][3][4]

| Property | Specification |

| Systematic Name | Nα-Fmoc-Nβ-(N-Boc-aminooxyacetyl)-L-2,3-diaminopropionic acid |

| CAS Number | 600153-12-6 |

| Molecular Formula | C₂₅H₂₉N₃O₈ |

| Molecular Weight | 499.51 g/mol |

| Purity | ≥ 98% (HPLC) |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM. |

| Appearance | White to off-white powder |

| Storage | -20°C, desiccated (Hygroscopic) |

Structural Analysis

-

Fmoc (Nα): Base-labile protecting group for chain assembly.[1]

-

L-Dap (Scaffold): L-2,3-Diaminopropionic acid provides a minimal steric footprint, keeping the reactive handle close to the peptide backbone.

-

Aoa (Linker): Aminooxyacetyl moiety (-O-CH₂-CO-).[2] The aminooxy group is a "super-nucleophile" (α-effect) at acidic pH.

-

Boc (Nβ-Protection): Acid-labile group protecting the aminooxy nitrogen. It prevents side reactions (e.g., over-acylation) during SPPS and is removed by TFA.[3]

Mechanism of Action: The Oxime Ligation

The primary utility of this compound is to facilitate Oxime Ligation , a bioorthogonal reaction that is chemoselective, occurs in aqueous media, and forms a hydrolytically stable bond.[2][4][5]

Mechanistic Pathway[7][8][9]

-

Deprotection: TFA cleavage removes the Boc group, exposing the aminooxy (-O-NH₂) moiety.

-

Nucleophilic Attack: The aminooxy nitrogen attacks the electrophilic carbon of an aldehyde/ketone.

-

Dehydration: Loss of water yields the oxime bond (=N-O-).

Figure 1: Mechanism of oxime ligation between an aminooxy-peptide and an aldehyde/ketone payload.[2]

Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-L-Dap(Boc-Aoa)-OH into a peptide sequence without degrading the sensitive N-O bond.

Reagents:

-

Resin: Rink Amide or Wang Resin.[6]

-

Coupling Agents: DIC/Oxyma Pure (Preferred) or HATU/DIEA.

-

Solvent: DMF (Anhydrous).[2]

Protocol:

-

Fmoc Removal (Previous AA): Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Dissolve Fmoc-L-Dap(Boc-Aoa)-OH (3.0 eq) in DMF.

-

Add Oxyma Pure (3.0 eq) and DIC (3.0 eq).

-

Note: Pre-activation for 2-3 minutes is recommended to ensure solubility.

-

-

Coupling:

-

Add the activated mixture to the resin.[1]

-

Agitate at Room Temperature for 60–90 minutes .

-

Critical: Monitor by Kaiser test. If incomplete, perform a second coupling (double coupling) rather than extending time, to minimize racemization.

-

-

Capping (Optional but Recommended): Acetic anhydride/Pyridine in DMF to block unreacted amines.

B. Cleavage and Deprotection

Objective: Cleave peptide from resin and remove the Boc group to unveil the reactive aminooxy functionality.

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O. Avoid acetone or ketones in the cleavage cocktail or glassware, as they will permanently react with the free aminooxy group.

Protocol:

-

Wash resin with DCM (3x) and dry under nitrogen.

-

Add cleavage cocktail (10 mL per g resin).

-

Agitate for 2–3 hours at RT.

-

Precipitate in cold diethyl ether; centrifuge and lyophilize.

-

Result: H-Peptide-Dap(Aoa-NH₂)-...

C. Oxime Ligation (Bioconjugation)

Objective: Conjugate the purified Aoa-peptide to an aldehyde-functionalized payload.

Buffer System: 0.1M Acetate Buffer, pH 4.5. Catalyst: Aniline or p-Phenylenediamine (10–100 mM) significantly accelerates the reaction.

Protocol:

-

Dissolve Aoa-Peptide (1 mM final conc.) in Acetate Buffer (pH 4.5).

-

Add Aldehyde-Payload (1.2 – 1.5 eq).

-

Add Aniline catalyst (optional, 50 mM) to increase rate 10–100x.

-

Incubate at RT for 2–16 hours.

-

Purification: HPLC (C18 column). The oxime bond is stable at physiological pH but can hydrolyze at very low pH (<2); avoid prolonged exposure to strong acids during purification.

Workflow Visualization

Figure 2: End-to-end workflow from resin coupling to final bioconjugate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance of the bulky side chain. | Use Double Coupling (2 x 45 min). Switch to HATU/HOAt if DIC/Oxyma fails. |

| Adduct (+40 Da) | Acetone contamination during cleavage/workup. | Crucial: Acetone reacts instantly with -ONH₂. Use only fresh HPLC-grade acetonitrile/water. Never rinse glassware with acetone. |

| Slow Ligation | pH mismatch or lack of catalyst. | Ensure pH is 4.0–5.0. Add 100 mM Aniline or p-Phenylenediamine (catalyst). |

| Polymerization | Presence of carbonyls in the peptide sequence. | Ensure no other aldehydes/ketones are present in the peptide. N-terminal Ser/Thr can oxidize to aldehydes; protect if necessary. |

References

-

Santa Cruz Biotechnology. Fmoc-L-Dap(Boc-Aoa)-OH Product Specifications.[7] Retrieved from

-

Boc Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS? Retrieved from

-

Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.[5][8] RSC Advances. Retrieved from

-

Agten, S. M., et al. (2016). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Bioconjugate Chemistry.[4][5][6] Retrieved from

-

Gorbunov, E. A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 3. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc-L-Dap(Boc-Aoa)-OH | CAS 600153-12-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. researchgate.net [researchgate.net]

Fmoc-L-Dap(Boc-Aoa)-OH synthesis and purification

An In-depth Technical Guide on the Synthesis and Purification of Fmoc-L-Dap(Boc-Aoa)-OH

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of Nα-Fmoc-Nβ-(N-Boc-aminooxyacetyl)-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Boc-Aoa)-OH). This unique amino acid derivative is a critical building block in modern peptide chemistry and drug development, enabling the site-specific incorporation of an aminooxy handle for subsequent conjugation via oxime ligation. The guide delves into the strategic considerations behind the orthogonal protection scheme, provides detailed, step-by-step protocols for synthesis and purification, and outlines the analytical methods required for stringent quality control. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible approach to this valuable compound.

Introduction: The Strategic Value of Fmoc-L-Dap(Boc-Aoa)-OH

In the landscape of peptide-based therapeutics and chemical biology, the ability to create complex, modified peptide structures is paramount. Non-canonical amino acids are instrumental in this pursuit, offering functionalities beyond the 20 proteinogenic amino acids. Fmoc-L-Dap(Boc-Aoa)-OH has emerged as a particularly valuable reagent due to its trifunctional nature, which is governed by a sophisticated orthogonal protection strategy.[1]

-

Nα-Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amine.[] It is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine, making it the cornerstone of modern solid-phase peptide synthesis (SPPS).[3][]

-

Nβ-(Boc-Aoa) Group: The side-chain amine of the L-diaminopropionic acid (Dap) core is acylated with an aminooxyacetyl (Aoa) moiety. The terminal aminooxy group (-O-NH2) is, in turn, protected by the acid-labile tert-butoxycarbonyl (Boc) group.[1]

-

C-Terminal Carboxylic Acid: The free carboxylic acid allows for standard activation and coupling to the N-terminus of a growing peptide chain.

This strategic arrangement of protecting groups allows for the selective deprotection and modification of each functional site.[5] The Fmoc group is removed during routine peptide elongation. After the full peptide is synthesized, the Boc group on the side chain can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to unmask the highly reactive aminooxy group.[6] This aminooxy functional group is then available for chemoselective ligation with aldehydes or ketones to form stable oxime bonds, a powerful tool for peptide cyclization, labeling, and conjugation to other molecules.

Synthesis: A Strategic Approach

The synthesis of Fmoc-L-Dap(Boc-Aoa)-OH is a multi-step process that hinges on the selective protection and modification of the L-2,3-diaminopropionic acid scaffold. A common and efficient strategy involves the acylation of the side-chain (β-amino) of a pre-protected Dap derivative with Boc-Aoa-OH.

The logical workflow for the synthesis and purification is outlined below.

Caption: Overall workflow for the synthesis and purification of Fmoc-L-Dap(Boc-Aoa)-OH.

Causality Behind Experimental Choices

-

Starting Material: We begin with commercially available Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH). This precursor already has the alpha-amine protected, leaving the side-chain beta-amine as the primary site for reaction.

-

Coupling Reagents: A standard carbodiimide coupling strategy (EDC/HOBt) is employed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid of Boc-Aoa-OH to form a reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve efficiency by converting the intermediate to a more stable active ester.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice due to its high polarity, which effectively dissolves the reactants, and its aprotic nature, which prevents interference with the coupling reaction.

-

Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to maintain a basic pH, which is optimal for the coupling reaction, without competing as a nucleophile.

-

Workup: The aqueous workup with a mild acid (e.g., dilute HCl) is designed to remove unreacted base (DIPEA) and basic byproducts. The subsequent extraction into an organic solvent (e.g., Ethyl Acetate) isolates the desired product from water-soluble impurities.

Detailed Experimental Protocol: Synthesis

This protocol describes the coupling of Boc-Aoa-OH to the side chain of Fmoc-L-Dap-OH.

Materials:

-

Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH)

-

N-Boc-aminooxyacetic acid (Boc-Aoa-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactant Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Aoa-OH (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF. Stir the solution at 0 °C (ice bath) for 10 minutes.

-

Activation: Add EDC (1.1 equivalents) to the solution and stir for an additional 20 minutes at 0 °C to allow for pre-activation of the carboxylic acid.

-

Addition of Dap and Base: In a separate flask, dissolve Fmoc-L-Dap-OH (1.0 equivalent) in anhydrous DMF. Add this solution to the activated Boc-Aoa-OH mixture. Finally, add DIPEA (2.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Acetic Acid (e.g., 90:9:1). The disappearance of the Fmoc-L-Dap-OH spot indicates reaction completion.

-

Quenching and Dilution: Once complete, pour the reaction mixture into a separatory funnel containing 1 M HCl and EtOAc.

-

Extraction: Shake the funnel vigorously and separate the layers. Collect the organic (EtOAc) layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The bicarb wash removes unreacted Boc-Aoa-OH, while the acid wash removes DIPEA.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white foam or oil.

Purification: Achieving High Purity

The crude product will contain the desired Fmoc-L-Dap(Boc-Aoa)-OH as well as byproducts from the coupling reaction (e.g., isourea). Flash column chromatography on silica gel is the gold standard for purifying such compounds.

Caption: Logic diagram of the orthogonal protection strategy in Fmoc-L-Dap(Boc-Aoa)-OH.

Detailed Experimental Protocol: Purification

Equipment:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Eluent solvent system (e.g., gradient of Methanol in Dichloromethane)

-

Fraction collector or test tubes

-

TLC plates and visualization chamber (UV light, potassium permanganate stain)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 1% MeOH in DCM). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

-

Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 1% to 10% MeOH in DCM). The gradient must be shallow enough to achieve good separation.

-

Fraction Collection: Collect fractions of a consistent volume.

-

Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate. Develop the plate in a suitable solvent system and visualize under UV light (the Fmoc group is UV-active). The product-containing fractions should show a single, dominant spot with the same Rf value.

-

Pooling and Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure. The final product should be a crisp, white solid or foam.

-

Drying: Dry the final product under high vacuum for several hours to remove any residual solvent.

Analytical Characterization & Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

Data Presentation

The following tables represent typical data for a successfully synthesized and purified batch of Fmoc-L-Dap(Boc-Aoa)-OH.

Table 1: High-Performance Liquid Chromatography (HPLC)

| Parameter | Value |

|---|---|

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Purity | ≥97.0% |

Table 2: Mass Spectrometry (MS)

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₂₅H₂₉N₃O₈[7] |

| Calculated Mass [M] | 499.51 g/mol [7] |

| Calculated [M+H]⁺ | 500.20 |

| Observed [M+H]⁺ | 500.21 |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.90 | d | 2H | Ar-H (Fmoc) |

| 7.72 | t | 2H | Ar-H (Fmoc) |

| 7.42 | t | 2H | Ar-H (Fmoc) |

| 7.33 | t | 2H | Ar-H (Fmoc) |

| 4.35 - 4.20 | m | 5H | -CH₂-O- (Fmoc), -CH- (Dap), -O-CH₂-CO- (Aoa) |

| 3.40 | m | 2H | -CH₂-NH- (Dap) |

| 1.40 | s | 9H | -C(CH₃)₃ (Boc) |

(Note: Exact shifts and multiplicities may vary slightly. Peaks for NH and OH protons may be broad or exchangeable.)

Conclusion

The synthesis and purification of Fmoc-L-Dap(Boc-Aoa)-OH is a well-defined process that yields a highly valuable building block for advanced peptide chemistry. The success of this procedure relies on a clear understanding of the orthogonal protection strategy, careful execution of standard peptide coupling and purification techniques, and rigorous analytical verification. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide, researchers can confidently produce high-purity Fmoc-L-Dap(Boc-Aoa)-OH for applications ranging from the development of novel peptide therapeutics to the creation of sophisticated probes for chemical biology.

References

- An In-depth Technical Guide to Orthogonal Protection Str

- Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. Benchchem.

- Protected Peptides: Essential Building Blocks for Research. BOC Sciences.

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- OH and Fmoc-Dap(Boc)

- Fmoc-Dap(Boc)-OH >=97.0 HPLC 162558-25-0. Sigma-Aldrich.

- Fmoc-L-Dap(Boc-Aoa)-OH | CAS 600153-12-6. Santa Cruz Biotechnology.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Chem-Impex.

Sources

The Aminooxyacetyl (Aoa) Linker: A Technical Guide to Oxime Ligation in Peptide Chemistry

Executive Summary

The aminooxyacetyl (Aoa) linker represents a cornerstone in modern bio-orthogonal chemistry, enabling the formation of the oxime bond—a linkage defined by exceptional hydrolytic stability and chemoselectivity. Unlike the labile hydrazone linkage or the cross-reactive maleimide-thiol coupling, the Aoa-mediated oxime ligation proceeds efficiently at acidic-to-neutral pH and remains inert to endogenous cellular nucleophiles. This guide provides a rigorous technical analysis of the Aoa linker, detailing its mechanistic underpinnings, solid-phase synthesis (SPPS) integration, and critical role in peptide stapling and drug conjugation.

Part 1: Mechanistic Foundations of Oxime Ligation[1]

The utility of the Aoa linker stems from the unique reactivity of the

The Aniline Catalysis Paradigm

While thermodynamically favorable, the condensation of an aminooxy group with a ketone or aldehyde is kinetically slow at neutral pH. The reaction rate is maximized at pH 4.5, where the carbonyl is protonated (activated) but the aminooxy nitrogen remains unprotonated.[1]

To bypass the slow kinetics at physiological pH (where proteins are stable), nucleophilic catalysis using aniline or

Mechanism of Action:

-

Schiff Base Formation: Aniline reacts with the aldehyde/ketone to form a protonated iminium ion (Schiff base).[1] This intermediate is far more electrophilic than the parent carbonyl.[1]

-

Transimination: The super-nucleophilic Aoa group attacks the iminium ion.

-

Elimination: Aniline is displaced, yielding the stable oxime product.

Pathway Visualization

The following diagram contrasts the slow direct pathway with the accelerated aniline-catalyzed pathway.

Caption: Comparative mechanism showing the aniline-mediated acceleration via the high-energy Schiff base intermediate.

Part 2: Solid-Phase Synthesis (SPPS) Integration

Incorporating the Aoa linker requires specific protection strategies. The high nucleophilicity of the aminooxy group means it will react with activated Fmoc-amino acids during chain elongation if left exposed.

The Building Block: Boc-Aoa-OH

The standard reagent for Fmoc-SPPS is Boc-aminooxyacetic acid (Boc-Aoa-OH) .

-

Why Boc? The Boc group protects the nucleophilic nitrogen during Fmoc deprotection (piperidine treatment) and coupling steps.

-

Cleavage: The Boc group is acid-labile and is removed simultaneously with side-chain protecting groups (e.g., Pbf, Trt) during the final TFA cleavage, yielding the reactive

terminus.

Synthesis Workflow

Caption: Step-by-step integration of Boc-Aoa-OH into standard Fmoc SPPS protocols.

Part 3: Comparative Stability & Performance

The choice of linker dictates the in vivo half-life of a conjugate. The table below contrasts the Aoa-Oxime linkage against common alternatives.

Table 1: Physicochemical Comparison of Bioconjugation Linkages

| Feature | Oxime (Aoa-Linker) | Hydrazone | Thioether (Maleimide) |

| Structure | |||

| Hydrolytic Stability | High ( | Low (Acid Labile) | High (subject to exchange) |

| pH Optimum | 4.0 – 6.0 (or 7.0 w/ catalyst) | 4.0 – 6.0 | 6.5 – 7.5 |

| Chemoselectivity | Excellent (Bio-orthogonal) | Good | Moderate (Thiol exchange risk) |

| Primary Application | Stable PDCs, Stapling, PET | pH-release Drug Delivery | ADCs, Protein conjugation |

Key Insight: Studies demonstrate that oxime bonds are approximately 1000-fold more stable toward hydrolysis than hydrazones [1]. This makes Aoa the preferred choice for applications requiring circulation stability, such as

Part 4: Validated Experimental Protocols

Protocol A: Aniline-Catalyzed Ligation (Standard)

Use this protocol for conjugating Aoa-peptides to aldehydes (e.g., PEG-aldehyde or modified proteins).

Reagents:

-

Aoa-Peptide (

final conc.) -

Aldehyde Partner (

final conc., 1.5 eq) -

Catalyst: Aniline (purified) or

-Phenylenediamine ( -

Buffer: 0.1 M Na Acetate (pH 4.5) OR PBS (pH 7.4)

Procedure:

-

Catalyst Prep: Prepare a

stock of aniline in the reaction buffer.[2] Note: If using PBS at pH 7.4, increase aniline concentration to -

Mixing: Dissolve the Aoa-peptide and Aldehyde partner in the buffer.

-

Initiation: Add aniline stock to a final concentration of

. -

Incubation: Incubate at

for 1–4 hours. -

Validation: Monitor by LC-MS. The product will show a mass shift of -18 Da (loss of

) relative to the sum of the reactants. -

Purification: Desalt using size-exclusion chromatography (PD-10) or RP-HPLC to remove excess aniline.

Protocol B: Synthesis of Aoa-Peptide via SPPS

Use this for installing the linker on the N-terminus.

-

Coupling: React 3.0 eq of Boc-Aoa-OH with 3.0 eq HATU and 6.0 eq DIPEA in DMF for 45 minutes.

-

Critical: Do not use Fmoc-Aoa-OH; the Fmoc removal step can degrade the N-O bond.

-

-

Capping: Perform standard acetylation capping to block unreacted amines.

-

Cleavage: Treat resin with TFA/TIS/

(95:2.5:2.5) for 2 hours.-

Note: The high acidity removes the Boc group and cleaves the peptide from the resin simultaneously.

-

-

Workup: Precipitate in cold diethyl ether. The Aoa group is now active and ready for conjugation.

Part 5: Applications in Drug Development[3]

Peptide Stapling

Aoa linkers are used in "two-component" stapling. An Aoa group on the N-terminus (or a lysine side-chain modified with Aoa) reacts with a bis-aldehyde linker. This cyclization constrains the peptide into an

PET Imaging

The slow kinetics of uncatalyzed oxime ligation are incompatible with the short half-life of Fluorine-18 (

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

-

Haney, C. M., et al. (2011). Generic method for the synthesis of stapled peptides via oxime ligation. Chemical Communications, 47(38), 10915-10917. [Link]

-

Rashidian, M., et al. (2013). Kinetics and thermodynamics of oxime ligation for the site-specific labeling of proteins. Bioconjugate Chemistry, 24(7), 1277-1294. [Link]

Sources

Technical Guide: Fmoc-L-Dap(Boc-Aoa)-OH for Peptide-Drug Conjugates

The following technical guide details the application of Fmoc-L-Dap(Boc-Aoa)-OH in the synthesis of Peptide-Drug Conjugates (PDCs). This guide deviates from standard templates to prioritize the specific chemical logic and "self-validating" workflows required for this advanced reagent.

Executive Summary: The Strategic Value of Dap(Aoa)

In the architecture of Peptide-Drug Conjugates (PDCs), the linker strategy determines stability, efficacy, and manufacturability. Fmoc-L-Dap(Boc-Aoa)-OH (Fmoc-L-2,3-diaminopropionic acid derivatized with Boc-aminooxyacetic acid) is a specialized building block designed to introduce a chemoselective aminooxy handle into a peptide sequence.

Unlike cysteine-maleimide or lysine-NHS chemistries, which often suffer from off-target conjugation or instability, the aminooxy group installed via this reagent enables Oxime Ligation . This reaction is bioorthogonal, highly specific for ketone/aldehyde-containing payloads, and yields a linkage significantly more hydrolytically stable than hydrazones.

Key Technical Advantage: Using the pre-conjugated building block Fmoc-Dap(Boc-Aoa)-OH eliminates the risk of "over-acylation" often seen when attempting to couple Aoa-OH to a resin-bound amine manually.

Chemical Architecture & Mechanism

To use this reagent effectively, one must understand its protection scheme and cleavage logic.

Structural Breakdown

-

Scaffold: L-2,3-Diaminopropionic acid (Dap).[1] A non-canonical amino acid that acts as a minimal spacer, keeping the reactive handle close to the peptide backbone but sterically accessible.

- -Amine Protection (Fmoc): Base-labile.[2] Removed via piperidine during Solid Phase Peptide Synthesis (SPPS) for chain elongation.

-

Side-Chain Functionalization (Aoa): Aminooxyacetic acid is amide-linked to the

-amine of Dap. This provides the -O-NH- core required for oxime formation. -

Terminal Protection (Boc): Acid-labile.[3] The tert-butyloxycarbonyl group protects the nucleophilic oxygen-bound nitrogen. It remains intact during Fmoc deprotection but is removed during final TFA cleavage.

The Orthogonality Principle

The success of this reagent relies on the orthogonality between Fmoc and Boc.[2]

-

During Synthesis: The Boc-Aoa side chain resists the basic conditions (20% Piperidine/DMF) used to remove Fmoc.

-

During Cleavage: The global acidic cleavage (95% TFA) removes the Boc group, unmasking the reactive

-hydroxylamine (

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate Fmoc-L-Dap(Boc-Aoa)-OH into a peptide sequence without side reactions.

Materials

-

Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).

-

Reagent: Fmoc-L-Dap(Boc-Aoa)-OH (CAS: 600153-12-6).[4]

-

Coupling Agents: DIC/Oxyma Pure (Preferred) or HBTU/DIPEA.

-

Solvents: DMF (peptide grade), DCM.

Coupling Workflow

Step 1: Swelling Swell resin in DMF for 30 minutes.[5]

Step 2: Fmoc Deprotection (Pre-coupling)

Treat resin with 20% Piperidine in DMF (

Step 3: Coupling Fmoc-L-Dap(Boc-Aoa)-OH Dissolve 3.0 equivalents (eq) of the amino acid and 3.0 eq of Oxyma Pure in minimal DMF. Add 3.0 eq of DIC.

-

Reaction Time: 60–120 minutes at Room Temperature.

-

Note: Avoid heating this coupling step to prevent degradation of the sensitive N-O bond.

Step 4: Monitoring Perform Kaiser Test. Result must be Colorless/Yellow (negative), indicating complete coupling.[5]

-

Troubleshooting: If slightly blue, perform a second coupling (double couple) with fresh reagents for 60 min.

Step 5: Capping (Recommended) Cap unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 min to prevent deletion sequences.

Step 6: Chain Elongation Proceed with standard Fmoc-SPPS for the remainder of the peptide.

Critical Cleavage Protocol (The "No Acetone" Rule)

This is the most common failure point. The deprotected aminooxy group is a "carbonyl scavenger."

Cleavage Cocktail

Prepare fresh:

-

TFA: 92.5%

-

TIS (Triisopropylsilane): 2.5%[3]

-

Water: 2.5%[3]

-

DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Only if Cys/Met present; otherwise use water).

WARNING: Do NOT use acetone or ketones in any wash steps or glassware cleaning. The free aminooxy group will react immediately with acetone to form an oxime adduct (

Procedure

-

Wash resin with DCM (

) to remove DMF.[3] Dry under nitrogen. -

Add Cleavage Cocktail (10 mL per gram of resin).

-

Shake for 2.5 hours at room temperature.

-

Filter resin and precipitate filtrate into cold Diethyl Ether .

-

Centrifuge, decant, and wash pellet

with cold ether. -

Lyophilize immediately from water/acetonitrile (0.1% TFA).

Conjugation: Oxime Ligation[7][8][9][10][11][12]

Objective: Conjugate a ketone-containing payload (e.g., Doxorubicin, modified fluorophore) to the purified Aoa-peptide.

Reaction Conditions

Oxime ligation is slow at neutral pH.[7] It requires acidic catalysis (pH 4.5) and a nucleophilic catalyst (Aniline or

| Parameter | Condition | Rationale |

| Buffer | 0.1 M Acetate or Citrate, pH 4.5 | Protonates the ketone carbonyl (activating it) while keeping a fraction of Aoa unprotonated. |

| Peptide Conc. | 1–5 mM | High concentration drives bimolecular kinetics. |

| Payload Conc. | 1.2–1.5 equivalents | Slight excess ensures complete consumption of the peptide. |

| Catalyst | 10–100 mM Aniline | Forms a highly reactive Schiff base intermediate with the ketone (transimination). |

| Temperature | 25°C – 37°C | Reaction typically complete in 2–16 hours. |

Mechanism & Workflow Visualization

The following diagram illustrates the SPPS integration and the aniline-catalyzed ligation mechanism.

Caption: Workflow from resin-bound synthesis to aniline-catalyzed oxime ligation. Note the critical TFA cleavage step that unmasks the aminooxy reactivity.

Stability & Validation (Self-Validating the System)

To ensure the protocol worked, you must validate the stability and identity of the conjugate.

Why Oxime? (Stability Comparison)

The oxime bond (

-

Hydrazones: Susceptible to hydrolysis in lysosomal pH (and sometimes serum), leading to premature drug release.

-

Oximes:

. Stable at physiological pH (7.4) and relatively stable at lysosomal pH (4.5–5.0), ensuring the drug stays attached until cellular internalization or enzymatic cleavage of the peptide backbone.

Analytical Validation (HPLC/MS)

-

Mass Shift: The formation of the oxime results in a water loss (

) relative to the sum of the peptide and drug mass.- .

-

Retention Time: The PDC is typically more hydrophobic than the free peptide (due to the drug payload) and will elute later on Reverse-Phase HPLC (C18 column).

-

Troubleshooting "Mass +40": If MS shows

, you have accidentally reacted your peptide with Acetone (isopropylidene oxime formation). Discard and re-synthesize, ensuring strictly acetone-free workup.

References

-

Kalia, J., & Raines, R. T. (2008).[9] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Retrieved from [Link]

-

Hering, A., et al. (2022).[8] Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-L-Dap(Boc-Aoa)-OH | CAS 600153-12-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: On-Resin Incorporation of Fmoc-L-Dap(Boc-Aoa)-OH for Chemoselective Oxime Ligation

Executive Summary

This guide details the methodology for incorporating Fmoc-L-Dap(Boc-Aoa)-OH (Fmoc-L-2,3-diaminopropionic acid derivatized with Boc-aminooxyacetic acid) into synthetic peptides via Solid Phase Peptide Synthesis (SPPS).

This specific building block serves as a robust "plug-and-play" handle for oxime ligation , a bioorthogonal reaction widely used to conjugate peptides to ketones or aldehydes (e.g., fluorophores, PEG chains, or scaffold proteins). Unlike post-synthetic functionalization strategies that require complex orthogonal deprotection steps (e.g., Alloc removal), this building block allows the aminooxy functionality to be introduced directly during chain elongation, with the reactive group liberated simultaneously during global TFA cleavage.

Chemical Logic & Strategic Design

The Structure-Function Relationship

The utility of Fmoc-L-Dap(Boc-Aoa)-OH rests on three structural pillars:

-

Fmoc Backbone: Enables standard base-labile SPPS protocols.

-

Dap (Diaminopropionic Acid) Linker: Provides a minimal steric footprint compared to Lysine, keeping the conjugation site close to the peptide backbone while maintaining solubility.

-

Boc-Aoa (Aminooxyacetic Acid) Side Chain:

-

The Aoa Unit: Contains the

group, which is super-nucleophilic (due to the alpha-effect) at acidic pH (4.5–5.0), allowing specific reaction with aldehydes/ketones over native amines. -

The Boc Protection: CRITICAL. The aminooxy group is highly reactive toward activated esters. Without the Boc group, the side chain would react with the next incoming Fmoc-amino acid during SPPS, leading to branching or chain termination. The Boc group shields this nucleophile until the final cleavage step.

-

Mechanism of Action: The Oxime Ligation

Upon cleavage from the resin, the Boc group is removed, yielding a peptide with a free aminooxy group. This group reacts with aldehydes or ketones to form an oxime bond (

Experimental Protocols

Protocol A: On-Resin Incorporation (SPPS)

Pre-requisites:

-

Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids). Loading 0.3–0.6 mmol/g recommended to reduce steric crowding.

-

Building Block: Fmoc-L-Dap(Boc-Aoa)-OH.

-

Coupling Reagents: DIC/Oxyma Pure (Preferred) or HATU/DIEA.

Step-by-Step Procedure:

-

Resin Preparation:

-

Swell resin in DCM (20 min) followed by DMF (20 min).

-

Perform initial Fmoc deprotection (20% Piperidine/DMF, 2 x 5 min).

-

-

Standard Chain Elongation:

-

Couple subsequent amino acids using standard protocols (e.g., 5 eq. AA, 5 eq. DIC, 5 eq. Oxyma in DMF for 45 min).

-

-

Coupling of Fmoc-L-Dap(Boc-Aoa)-OH:

-

Note: The side chain is bulky. High-efficiency coupling conditions are required.[2]

-

Dissolution: Dissolve 3.0 equivalents (eq.) of Fmoc-L-Dap(Boc-Aoa)-OH and 3.0 eq. of Oxyma Pure in minimal DMF.

-

Activation: Add 3.0 eq. of DIC. Pre-activate for 2 minutes.

-

Reaction: Add mixture to the resin. Agitate for 60–90 minutes at room temperature.

-

Monitoring: Perform a Kaiser Test.

-

Colorless beads: Complete coupling.[3]

-

Blue beads: Incomplete. Re-couple using HATU (2.8 eq) and DIEA (6 eq) for 45 min.

-

-

-

Fmoc Removal:

-

Treat with 20% Piperidine/DMF (1 x 5 min, 1 x 10 min).

-

Caution: The Boc group on the side chain is stable to piperidine, but prolonged exposure (>2 hours) should be avoided to prevent potential base-catalyzed degradation of the sensitive Aoa ester linkage.

-

-

Final Elongation:

-

Continue coupling remaining amino acids.

-

Final N-terminal Capping: If the N-terminus is not the conjugation site, acetylate it (Acetic Anhydride/DIEA/DMF) to prevent it from competing in the ligation step (though Aoa is much more reactive at pH 4.5, N-terminal capping improves purity).

-

Protocol B: Cleavage and The "Acetone Trap"

CRITICAL WARNING: Do NOT use acetone to wash glassware or the peptide during this stage. Traces of acetone will react instantly with the liberated aminooxy group to form a stable ketoxime adduct (

-

Wash Resin: DCM (3x), MeOH (3x), dried under vacuum.

-

Cleavage Cocktail: Prepare 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (if Cys present).

-

Note: Avoid ketones/aldehydes in scavengers.

-

-

Reaction: Incubate resin with cocktail for 2–3 hours. The high acid concentration removes the Boc group from the Aoa moiety.

-

Precipitation:

-

Filter resin.

-

Precipitate filtrate into ice-cold Diethyl Ether (ensure ether is peroxide-free and ketone-free).

-

Centrifuge and wash pellet 3x with ether.

-

-

Lyophilization: Dissolve pellet in 0.1% TFA/Water and lyophilize.

Protocol C: Oxime Ligation (Bioconjugation)

Reagents:

-

Buffer: 0.1M Sodium Acetate or Phosphate, pH 4.5.

-

Catalyst: Aniline (or p-phenylenediamine for faster rates).[1][3]

-

Target: Aldehyde/Ketone-functionalized payload.

Procedure:

-

Dissolution: Dissolve the Aoa-peptide in the pH 4.5 buffer (final conc. 1–5 mM).

-

Catalyst Addition: Add Aniline to a final concentration of 100 mM.

-

Reaction: Add the aldehyde/ketone partner (1.2–1.5 eq.).

-

Incubation: Agitate at room temperature for 2–4 hours.

-

Purification: Purify via RP-HPLC (0.1% TFA gradients). The oxime bond is stable under standard HPLC conditions.

Visualizing the Workflow

Diagram 1: SPPS Incorporation & Cleavage Logic

Caption: Step-by-step workflow for incorporating the Dap(Aoa) handle. The critical Boc removal occurs during the final TFA cleavage.

Diagram 2: Aniline-Catalyzed Ligation Mechanism

Caption: The catalytic cycle of oxime ligation. Aniline activates the aldehyde, facilitating rapid attack by the aminooxy peptide.

Data Summary & Troubleshooting

Table 1: Optimization Parameters

| Parameter | Recommended Condition | Why? |

| Coupling Reagent | DIC / Oxyma Pure | Low racemization risk; efficient for modified AAs. |

| Coupling Time | 60–90 mins | Steric bulk of the Aoa-Boc side chain requires extended time. |

| Ligation pH | 4.5 – 5.0 | Protonates the aniline catalyst and activates carbonyl, but keeps |

| Catalyst | Aniline (100 mM) | Increases reaction rate by 10–100x via nucleophilic catalysis. |

| Solvent (Ligation) | Water/Acetonitrile (1:1) | Ensures solubility of both peptide and hydrophobic aldehyde targets. |

Troubleshooting Guide

-

Problem: Mass spec shows +40 Da adduct on the final peptide.

-

Cause: Acetone adduct (isopropylidene).

-

Solution: Eliminate acetone from all washing steps after cleavage. Use Methanol or Isopropanol for glassware.

-

-

Problem: Incomplete coupling of Fmoc-L-Dap(Boc-Aoa)-OH.

-

Cause: Steric hindrance.

-

Solution: Double couple. Use HATU for the second coupling. Ensure resin loading is <0.5 mmol/g.

-

-

Problem: Slow Ligation kinetics.

-

Cause: pH drift or insufficient catalyst.

-

Solution: Verify pH is 4.5. Increase Aniline concentration to 200 mM. Switch to p-phenylenediamine (more potent catalyst).

-

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

-

Agten, S. M., et al. (2016). Oxime Ligation: A Robust Tool for the Preparation of Peptide-Based Materials.[3] Journal of Peptide Science, 22(5), 271-279. [Link]

-

Iris Biotech GmbH. (2023). "Application Note: Click Chemistry & Ligation." Iris Biotech Support. [Link]

Sources

- 1. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 2. Bioconjugation application notes [bionordika.fi]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-L-Dap(Boc-Aoa)-OH

Executive Overview

Fmoc-L-Dap(Boc-Aoa)-OH is a specialized building block used to introduce a bio-orthogonal aminooxy handle into peptides.[1] This residue allows for subsequent oxime ligation with aldehydes or ketones (e.g., for PEGylation, fluorescent labeling, or glycosylation).

The Challenge: Users frequently report incomplete coupling (deletion sequences) or low yields. This is rarely due to the reactivity of the aminooxy group itself (which is Boc-protected), but rather the steric bulk and solubility profile of the side chain. The side chain contains an amide linkage and a protected aminooxy moiety (-CH2-NH-CO-CH2-O-NH-Boc), which creates significant steric shielding around the

Diagnostic Workflow

Before altering your protocol, confirm the nature of the failure using this decision matrix.

Critical Troubleshooting Guides

Issue 1: Steric Hindrance (Kinetic Failure)

The side chain of Dap(Boc-Aoa) is bulky.[1] Standard coupling reagents (HBTU/HCTU) often fail to drive the reaction to completion before the activated ester hydrolyzes.

The Fix: Activation Power & Heat

-

Reagent Switch: Move from carbodiimides (DIC) or standard uroniums (HBTU) to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] The 7-azabenzotriazole (HOAt) leaving group is less basic and provides a "neighboring group effect" that accelerates coupling by ~10-100x compared to HOBt esters [1].[1]

-

Microwave Energy: Heat is the most effective way to overcome the energy barrier caused by sterics.

Protocol A: High-Efficiency Coupling (Microwave)

-

Reagents: 4 eq. Fmoc-L-Dap(Boc-Aoa)-OH, 3.9 eq.[1] HATU, 8 eq.[1] DIPEA in NMP.[1][2]

-

Concentration: Maintain high concentration (0.2 – 0.3 M) to drive kinetics.

-

Cycle:

-

Ramp to 75°C over 2 minutes.

-

Hold at 75°C for 5 minutes.

-

Note: Do not exceed 75°C to avoid degradation of the Boc-Aoa moiety.[1]

-

-

Double Couple: Drain and repeat the step with fresh reagents if the sequence is >15 residues long.

Issue 2: Solubility & Aggregation

Fmoc-L-Dap(Boc-Aoa)-OH contains multiple amide bonds within its side chain.[1] This increases hydrogen bonding potential, leading to "beta-sheet" type aggregation on the resin or poor solubility of the building block itself in pure DMF.

The Fix: Solvation Engineering

-

Solvent: Pure DMF is often insufficient.[1] Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DMSO/NMP (1:4) .[1] DMSO disrupts hydrogen bond networks.[1]

-

Chaotropic Salts: If the resin looks "clumpy" or opaque, add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture. This disrupts the secondary structure of the growing peptide chain [2].

Data Comparison: Solvent Efficacy

| Solvent System | Solubility of Dap(Boc-Aoa) | Swelling of Peptide-Resin | Recommended For |

| DCM | Low | High (for polystyrene) | Not Recommended for this coupling |

| DMF | Moderate | Moderate | Standard sequences (<10 AA) |

| NMP | High | High | Difficult/Long sequences |

| DMF/DMSO (4:1) | High | Very High | Aggregation-prone sequences |

Issue 3: Side Chain Instability (The "Aoa" Factor)

While the Aminooxy group is Boc-protected, the N-O bond is inherently weaker than a C-C bond.

-

Avoid Strong Bases: Prolonged exposure to DBU (often used in Fmoc deprotection cocktails) can induce degradation.[1] Stick to 20% Piperidine .[1]

-

Avoid Acetone: Crucial Safety Step. Never wash the resin with acetone after deprotecting the Fmoc group of this residue. If the Boc group is partially compromised (e.g., by trace acid), the free aminooxy group will irreversibly react with acetone to form a ketoxime, capping your sequence.

Frequently Asked Questions (FAQ)

Q1: The Kaiser test is inconclusive (reddish-brown). Did the coupling work? A: This is common with Dap residues.[1] The "pseudo-proline" effect or aggregation can make the N-terminus inaccessible to ninhydrin.[1]

-

Verification: Perform a micro-cleavage.[1] Take ~2mg of resin, treat with 95% TFA/H2O for 30 mins, precipitate in ether, and run LC-MS. If the mass corresponds to Sequence + Dap(Aoa), proceed. If you see Sequence - Dap, perform a double coupling using HATU.[1]

Q2: Can I use DIC/Oxyma instead of HATU? A: Yes, and for sequences prone to racemization (like Cys/His nearby), DIC/Oxyma is actually preferred.

-

Protocol: Use 1:1:1 equivalents of AA:DIC:Oxyma Pure.[1]

-

Advantage:[1][3][4] Oxyma is safer (non-explosive) compared to HOAt and often yields comparable coupling efficiency at 90°C [3].[1] However, for this specific residue, limit temp to 75°C.

Q3: Why does my product show a +40 Da mass shift? A: This likely indicates the formation of an oxime with acetone (+40 Da corresponds to the isopropylidene adduct).

-

Cause: You likely washed your glassware or the resin with acetone while the aminooxy group was exposed (or Boc was labile).

-

Solution: Strictly use Methanol, DCM, or Ether for washing. Ban acetone from the workstation during this synthesis.[1]

Q4: The Fmoc-L-Dap(Boc-Aoa)-OH is not dissolving in DMF. A: This building block is hydrophobic and prone to self-association.[1]

-

Solution: Dissolve it first in a minimal amount of DMSO (e.g., 200 µL for 1 mmol), then dilute with NMP. Sonicate at 40°C for 5 minutes.

Visualizing the Coupling Mechanism

The following diagram illustrates the steric challenge and the solution using HATU activation.

References

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews, 45, 631-654.[1] Link

-

Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link

- Wahl, F., & Mutter, M. (2004). Aminooxy-peptides: synthesis and application in chemical ligation. Tetrahedron Letters, 45(15), 3131-3134. (Contextual grounding for Aoa stability).

Disclaimer: This guide is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) for Fmoc-L-Dap(Boc-Aoa)-OH before handling.

Sources

Side reactions associated with the aminooxyacetyl group in SPPS

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving the aminooxyacetyl (Aoa) group. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions associated with this versatile functional group. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower your synthetic strategies.

The aminooxyacetyl group is invaluable for its ability to undergo chemoselective oxime ligation, a cornerstone of bioconjugation for creating peptide conjugates, glycopeptides, and antibody-drug conjugates.[1] However, its unique reactivity, particularly the nucleophilicity of the aminooxy nitrogen, presents distinct challenges during the iterative nature of SPPS.[2][3] This guide addresses the most prevalent issues in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting

Issue 1: N-Overacylation of the Aminooxy Group

Q1: My final peptide mass is higher than expected, corresponding to an additional amino acid or acetyl group. What is causing this?

This is a classic sign of N-overacylation, the most common side reaction associated with the aminooxyacetyl group.[2] During the coupling step, the incoming activated amino acid can acylate not only the intended N-terminal α-amine but also the nitrogen atom of the aminooxy moiety itself.

Causality: The Chemistry Behind Overacylation

The N-O nitrogen of the aminooxy group, while less nucleophilic than a primary amine, can still be acylated, especially under highly activating coupling conditions. Standard uronium/aminium-based coupling reagents like HBTU and HATU, particularly in the presence of a tertiary base such as N,N-diisopropylethylamine (DIEA), generate highly reactive esters that can lead to this undesired side reaction.[3][4] The presence of base is a key factor, as it can deprotonate the aminooxy group, increasing its nucleophilicity.[4]

Troubleshooting & Prevention

Successful incorporation of Aoa without overacylation hinges on carefully selecting the protecting group for the aminooxy moiety and the coupling conditions.

1. Protection Strategy: The most robust solution is to use an Aoa building block where the aminooxy nitrogen is protected.

| Protecting Group Strategy | Description | Key Advantages | Key Disadvantages |

| Boc Protection (Boc-Aoa-OH) | The aminooxy group is protected by a single tert-butyloxycarbonyl group. | Commercially available. Effective with milder coupling agents.[4] | Can still be susceptible to overacylation with highly activating reagents (e.g., HBTU).[3] |

| Double Boc Protection (Boc₂-Aoa-OH) | The aminooxy nitrogen is protected with two Boc groups. | Developed specifically to prevent N-overacylation when using potent coupling agents like HCTU/DIEA.[3] | May require specific synthesis; less common commercially. |

| 1-Ethoxyethylidene (Eei) Protection | The Aoa moiety is protected with a 1-ethoxyethylidene group. | Fully compatible with standard Fmoc-SPPS conditions and effectively prevents overacylation, allowing for multiple Aoa incorporations.[2] | Requires synthesis of the building block. |

2. Coupling Method Optimization (When using Boc-Aoa-OH):

If you are using the more common Boc-Aoa-OH, optimizing the coupling method is critical.

-

Avoid High-Activation Reagents: Steer clear of HBTU, HATU, or HCTU for the coupling step immediately following the Aoa residue.

-

Use Carbodiimide Coupling: Employing N,N'-diisopropylcarbodiimide (DIC) is a much safer alternative. Carbodiimides are less activating and significantly reduce the risk of over-acylation.[4]

-

Eliminate or Reduce Base: When using DIC, the addition of a tertiary base like DIEA is often unnecessary and can promote the side reaction. A direct coupling with DIC and an additive like Oxyma or HOBt is preferred.

Issue 2: Diketopiperazine (DKP) Formation

Q2: My synthesis yield is extremely low, and I've detected a small cyclic molecule corresponding to the mass of my first two amino acids. What happened?

This is a classic case of diketopiperazine (DKP) formation. This side reaction occurs when the N-terminal amine of a resin-bound dipeptide attacks the ester linkage connecting the first amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring and capping the synthesis.[5]

Causality: The Inevitable Ring Closure

After the Fmoc group is removed from the second amino acid, the newly freed primary amine is perfectly positioned to attack the C-terminal ester. This reaction is particularly prevalent under the basic conditions of Fmoc deprotection (piperidine) and is significantly accelerated when the second amino acid is Proline or Glycine.[6][7] While not unique to Aoa-containing peptides, it is a frequent failure mode at the beginning of any SPPS run.

Troubleshooting & Prevention

-

Resin Choice: For sequences where the first or second residue is Proline or another residue known to promote DKP formation, use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linkage to the peptide C-terminus physically obstructs the intramolecular cyclization.[7]

-

Immediate Coupling: Do not delay after the Fmoc deprotection of the second residue. Proceed immediately to the coupling of the third amino acid. This introduces a competing intermolecular reaction that can outpace the intramolecular DKP formation.

-

Use Protected Dipeptides: Couple the first two amino acids as a pre-formed, protected dipeptide (e.g., Fmoc-AA₂-AA₁-OH). This bypasses the vulnerable resin-bound dipeptide stage entirely.

Experimental Protocols & Workflows

Protocol 1: Recommended Coupling for Boc-Aoa-OH

Objective: To couple Boc-aminooxyacetic acid to the N-terminus of a resin-bound peptide while minimizing over-acylation.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-Aoa-OH (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

OxymaPure® or HOBt (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Pre-activation: In a separate vessel, dissolve Boc-Aoa-OH and OxymaPure® in DMF. Add DIC to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

Resin Preparation: Swell the peptide-resin in DMF. Perform the final DMF wash and drain the reactor.

-

Coupling: Add the pre-activated Boc-Aoa-OH solution to the peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the reaction is complete, drain the reactor and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and by-products.

Workflow 1: Troubleshooting Unexpected Synthesis Results

When analyzing your crude peptide by LC-MS, use this workflow to diagnose potential issues related to the aminooxyacetyl group.

References

-

P. Dumy, I. P. Decostaire, D. Lelièvre, H. Zhang, A. F. Delmas. (2008). 1-Ethoxyethylidene, a new group for the stepwise SPPS of aminooxyacetic acid containing peptides. Journal of Organic Chemistry. Available at: [Link]

-

Galpin, I. J., & Mohammed, A. K. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link]

-

Li, X., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Goldschmidt Gőz, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids. Available at: [Link]

-

Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link]

-

Goldschmidt Gőz, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids. Available at: [Link]

-

Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link]

-

Kent, S. B. H. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. Available at: [Link]

-

Goldschmidt Gőz, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids. Available at: [Link]

-

Wanjari, S. (2017). Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]

-

Steinauer, G., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Nature. Available at: [Link]

-

van der Marel, G. A., et al. (2007). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

-

Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

-

Góngora-Benítez, M., et al. (2014). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. European Journal of Organic Chemistry. Available at: [Link]

-

Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link]

-

Amarasinghe, C. S., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Digital Discovery. Available at: [Link]

-

Oliyai, C., & Borchardt, R. T. (1993). Kinetics of diketopiperazine formation using model peptides. Pharmaceutical Research. Available at: [Link]

-

Student contributor. (2019). Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis. Symposium of Student Research, Scholarship, and Creative Activities. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Contardi, M., et al. (2024). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. Available at: [Link]

-

Glen Research. (2013). Technical Brief - Aldehyde and AminoOxy conjugations. Glen Report 25.15. Available at: [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie. Available at: [Link]

-

Vapourtec Ltd. (2023). Solid-phase peptide synthesis: recent advances through adoption of continuous flow. Vapourtec.com. Available at: [Link]

-

Yarlagadda, R. B., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

-

Gallo, G., et al. (2007). Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bíró, G. L., et al. (2015). Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture' reagent. ResearchGate. Available at: [Link]

-

Funke, A. (2023). What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]

-

Tsagkaris, A. S., et al. (2022). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

-

Niessen, W. M. A. (2007). Novel Analytical Methods for the Discovery and Trace Analysis of Biochemically Active Compounds. LCGC International. Available at: [Link]

-

Mamusa, M., et al. (2016). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. Available at: [Link]

-

Isoherranen, N., & Soback, S. (1999). Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. ResearchGate. Available at: [Link]

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Ethoxyethylidene, a new group for the stepwise SPPS of aminooxyacetic acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 4. upf.edu [upf.edu]

- 5. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides | Publicación [silice.csic.es]

- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

Technical Support Center: Improving the Efficiency of Oxime Ligation with Aoa-Peptides

Welcome to the technical support center for oxime ligation with aminooxy-acetylated (Aoa) peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for your experiments. As Senior Application Scientists, we have compiled this resource based on established literature and field-proven insights to help you navigate the nuances of this powerful bioconjugation technique.

Introduction to Aoa-Peptide Oxime Ligation

Oxime ligation is a highly chemoselective reaction that forms a stable oxime bond between an aminooxy group and an aldehyde or ketone.[1][2][3][4] This bioorthogonal chemistry is a preferred method for creating peptide conjugates due to its mild reaction conditions and the stability of the resulting linkage.[3][5] The incorporation of an aminooxy-acetyl (Aoa) group at the N-terminus or on a side chain of a peptide provides a nucleophilic handle for conjugation with a carbonyl-containing molecule.

However, the high reactivity of the aminooxy group and the specific requirements of the ligation reaction can present challenges.[1][2][4][6] This guide will address these challenges with practical solutions and a thorough explanation of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding oxime ligation with Aoa-peptides.

Q1: What is the optimal pH for oxime ligation?

The optimal pH for oxime ligation is typically between 4 and 5.[7][8] This acidic environment facilitates the dehydration of the hemiacetal intermediate, which is the rate-limiting step of the reaction. However, some biomolecules may have limited stability or solubility in this pH range.[7][8] In such cases, the reaction can be performed at a neutral pH (around 7), often with the aid of a nucleophilic catalyst.[7][8]

Q2: Is a catalyst always necessary for oxime ligation?

While the reaction can proceed without a catalyst, especially at acidic pH, the use of a nucleophilic catalyst like aniline or its derivatives can significantly increase the reaction rate, particularly at neutral pH.[7][8][9][10] Catalysts like p-phenylenediamine have been shown to be even more effective than aniline, leading to a 120-fold faster rate of protein PEGylation at pH 7 compared to the uncatalyzed reaction.[7][8]

Q3: How can I monitor the progress of my oxime ligation reaction?

The progress of the reaction can be monitored using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[11] By taking aliquots of the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.

Q4: My Aoa-peptide seems to degrade upon storage. How can I prevent this?

The aminooxy group is highly nucleophilic and can react with ambient aldehydes and ketones, such as acetone, from the laboratory environment.[3][12] This makes the synthesis and storage of Aoa-peptides challenging.[1][2][4][6] To mitigate this, it is recommended to store Aoa-peptides as lyophilized powders at low temperatures. Another strategy is to use a protecting group for the aminooxy moiety, such as the propargyloxycarbonyl (Proc) group, which is stable under acidic conditions and can be selectively removed before the ligation reaction.[12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your oxime ligation experiments.

Low or No Product Yield

Q: I am seeing very little or no formation of my desired conjugate. What are the possible causes and how can I fix it?

A: Low product yield can stem from several factors. Here is a step-by-step approach to diagnose and resolve the issue:

-

Verify the Integrity of Your Aoa-Peptide: The free aminooxy group is highly reactive.[3][12] Confirm the mass of your Aoa-peptide using mass spectrometry to ensure it has not reacted with atmospheric carbonyls. If degradation is suspected, consider using a "carbonyl capture" reagent like free aminooxyacetic acid during the final cleavage step of peptide synthesis to protect the desired product.[1][2][4][6]

-

Optimize Reaction pH: The reaction is pH-dependent. If you are working at neutral pH without a catalyst, the reaction rate can be very slow.[7][8]

-

Solution: If your molecules are stable at acidic pH, adjust the reaction buffer to pH 4-5. If you must work at neutral pH, the addition of a catalyst is crucial.

-

-

Incorporate a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts.[7][8][10]

-

Check Reagent Stoichiometry: An excess of one reactant can drive the reaction to completion.

-

Solution: Try using a slight excess (1.2-1.5 equivalents) of the more readily available or less precious reactant.

-

-

Increase Reactant Concentration: Ligation kinetics are driven by the concentration of the reactants.[5]

-

Solution: If solubility allows, increase the concentration of your peptide and carbonyl-containing molecule.

-

Formation of Side Products

Q: I am observing unexpected peaks in my HPLC analysis. What are these side products and how can I minimize them?

A: The formation of side products can be a significant issue. Here are some common side reactions and their solutions:

-

Reaction with Solvent Carbonyls: The high nucleophilicity of the aminooxy group makes it susceptible to reaction with trace aldehydes and ketones in solvents, particularly acetone.[3][12]

-

Solution: Use high-purity, carbonyl-free solvents. Avoid using acetone for any washing or precipitation steps prior to the ligation.

-

-

Dimerization: With certain catalysts like p-phenylenediamine, which has two free amines, dimerization of the peptide conjugate can occur.[3]

-

Solution: If you observe dimerization, switch to a catalyst with a single amine, such as aniline.[3]

-

-

Transoximation: If your reaction mixture contains other oximes, a transoximation reaction can occur, leading to a mixture of products.[14][15]

-

Solution: Ensure that your starting materials are pure and free from any oxime contaminants.

-

Difficulties in Product Purification

Q: I am struggling to separate my final product from the starting materials and byproducts. What purification strategies do you recommend?

A: Purification can be challenging, especially if the reactants and products have similar properties.

-

Optimize RP-HPLC Conditions:

-

Solution: Experiment with different gradients of your mobile phase (e.g., acetonitrile/water with 0.1% TFA). A shallower gradient can improve the resolution between closely eluting peaks. Also, consider using a different column stationary phase.

-

-

"Catch-and-Release" Purification: This strategy involves immobilizing the product on a solid support, washing away impurities, and then cleaving the product from the support.

-

Solution: Design your synthesis to include a cleavable linker that allows for a catch-and-release purification strategy.[16]

-

Key Protocols and Methodologies

General Protocol for Oxime Ligation with Aoa-Peptides

This protocol provides a general starting point for your experiments. Optimization may be required based on your specific molecules.

-

Reagent Preparation:

-

Dissolve the Aoa-peptide and the aldehyde- or ketone-containing molecule in the chosen reaction buffer. A common starting concentration is 1-10 mM.

-

Prepare a stock solution of the catalyst (e.g., 1 M aniline in DMSO or DMF).

-

-

Reaction Setup:

-

Combine the Aoa-peptide and carbonyl-containing molecule in a reaction vessel.

-

If using a catalyst, add it to the reaction mixture to the desired final concentration (e.g., 10-100 mM).

-

Gently mix the reaction and incubate at room temperature or 37°C.

-

-

Reaction Monitoring:

-

At regular intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot of the reaction mixture.

-

Quench the reaction in the aliquot by diluting it with an appropriate solvent (e.g., 0.1% TFA in water).

-

Analyze the aliquot by RP-HPLC and MS to determine the extent of the reaction.

-

-

Purification:

-

Once the reaction is complete, purify the product using preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Data Presentation

Table 1: Recommended Reaction Conditions for Oxime Ligation

| Parameter | Acidic Conditions | Neutral Conditions |

| pH | 4.0 - 5.5 | 6.5 - 7.5 |

| Buffer | Acetate or Citrate | Phosphate (PBS) |

| Catalyst | Not always necessary | Aniline, p-phenylenediamine, or m-phenylenediamine (10-100 mM) |

| Temperature | Room Temperature | Room Temperature to 37°C |

| Typical Reaction Time | 1 - 12 hours | 4 - 48 hours (catalyst dependent) |

Visualizing the Process

Oxime Ligation Mechanism

Caption: A decision tree for troubleshooting low yield in oxime ligation.

References

-

Mezo, G., et al. (2010). Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture' reagent. Journal of Peptide Science, 17(1), 50-56. [Link]

-

Liu, W., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3486-3491. [Link]

-

ResearchGate. (n.d.). Suggested mechanism involved in Aoa-assisted Thz opening followed by... [Link]

-

Lawrence, C. W., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849. [Link]

-

Kölmel, D. K., & Kool, E. T. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 128-135. [Link]

-

Kölmel, D. K., & Kool, E. T. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed, 24428203. [Link]

-

Mezo, G., et al. (2011). Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture' reagent. PubMed, 21104618. [Link]

-

Mezo, G., et al. (2011). Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture' reagent. KOPS - University of Konstanz, [Link]

-

Verveer, P. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(33), 9623-9629. [Link]

-

Verveer, P. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar - University of Vienna, [Link]

-

Verveer, P. J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Supplementary Information. The Royal Society of Chemistry, [Link]

-

Segal, E., et al. (2012). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 134(35), 14326-14330. [Link]

-